

Spectroscopic Profile of Desertomycin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desertomycin A*

Cat. No.: *B10814742*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin A, a macrocyclic lactone antibiotic, exhibits a complex molecular architecture that has been elucidated through advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Desertomycin A**. It is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of **Desertomycin A**.

Table 1: Mass Spectrometry Data for **Desertomycin A**

Parameter	Value	Reference
Molecular Formula	C ₆₁ H ₁₀₉ NO ₂₁	[1][2]
Molecular Weight	1192.5 g/mol	[2]
HRESI(+) - MS [M+H] ⁺	m/z 1192.7584	[1]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

The high-resolution mass spectrum of **Desertomycin A** was acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.[3]

- Sample Preparation: A purified sample of **Desertomycin A** was dissolved in a suitable solvent such as methanol.[2]
- Instrumentation: A Bruker maXis QTOF spectrometer or a similar high-resolution instrument was used for analysis.[4]
- Ionization: The sample solution was introduced into the ESI source, where it was nebulized and ionized to generate protonated molecules, [M+H]⁺.
- Mass Analysis: The generated ions were guided into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector recorded the arrival time of the ions, which was then converted into an m/z spectrum. The high resolution of the instrument allowed for the accurate mass measurement necessary to determine the elemental composition.[3]

NMR Spectroscopic Data

The structural elucidation of **Desertomycin A** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.

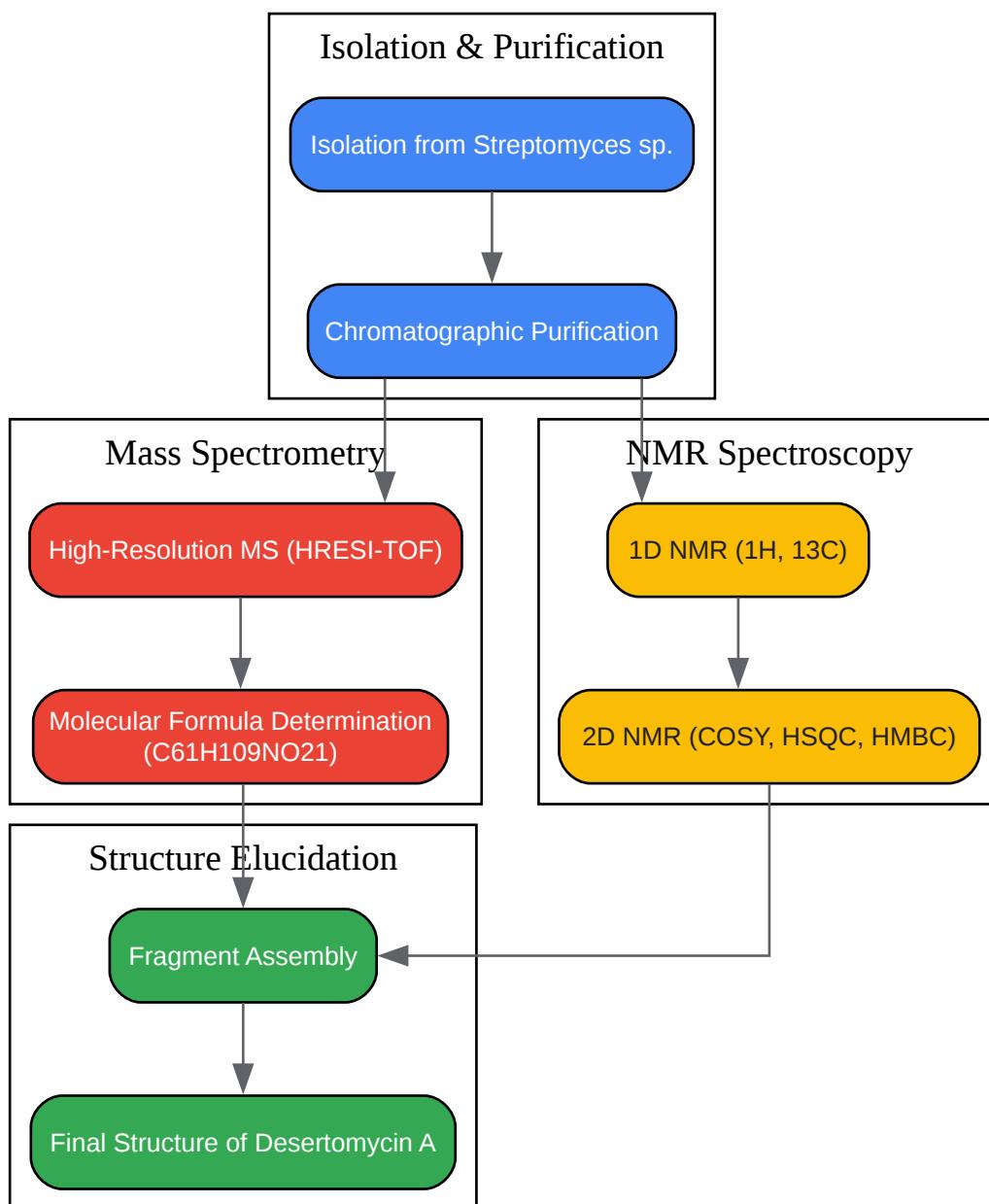
Table 2: ¹H NMR Spectroscopic Data for **Desertomycin A** (MeOH-d₄, 800 MHz)[1]

Proton	Chemical Shift (δ ppm)
Olefinic Protons	5.30 – 6.80
Oxymethines	3.40 – 5.10
Methylenes	1.40 – 2.95, 3.72, 3.84
Secondary Methyls	0.78, 0.79, 0.88, 0.94, 0.94, 0.97, 1.11
Tertiary Methyls	1.71, 1.85
Anomeric Proton	4.83

Table 3: ^{13}C NMR Spectroscopic Data for **Desertomycin A**

A complete, tabulated list of ^{13}C NMR assignments for **Desertomycin A** requires consolidation from various sources. The structure was confirmed by comparing the ^{13}C NMR data with published values.[\[5\]](#)

Experimental Protocol: NMR Spectroscopy


The NMR spectra of **Desertomycin A** were recorded on high-field NMR spectrometers.

- Sample Preparation: A sample of **Desertomycin A** was dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[\[1\]](#)[\[5\]](#)
- Instrumentation: NMR spectra were acquired on an Agilent 600 MHz or a Bruker 800 MHz NMR spectrometer.[\[1\]](#) The spectrometer was equipped with a suitable probe, such as a 5 mm Triple resonance inverse detection TCI cryoprobe.[\[1\]](#)
- 1D NMR Acquisition:
 - ^1H NMR spectra were acquired to identify the proton environments in the molecule.
 - ^{13}C NMR spectra were recorded to determine the chemical shifts of the carbon atoms.
- 2D NMR Acquisition: A suite of 2D NMR experiments was performed to establish connectivity and elucidate the complete structure. These included:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
- Data Processing: The acquired data was processed using software such as MestReNova.[1] The residual solvent signals were used for referencing the chemical shifts (for CD₃OD: δ H 3.31 and δ C 49.0 ppm).[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Desertomycin A**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Desertomycin A**.

Conclusion

The spectroscopic data presented in this guide, including high-resolution mass spectrometry and a suite of NMR experiments, have been pivotal in the structural determination of **Desertomycin A**. The detailed experimental protocols and the logical workflow provide a

foundational resource for researchers in the field of natural products and antibiotic development. The comprehensive characterization of **Desertomycin A** is a prerequisite for further investigations into its mode of action and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Desertomycin G, a New Antibiotic with Activity against *Mycobacterium tuberculosis* and Human Breast Tumor Cell Lines Produced by *Streptomyces althioticus* MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae *Ulva* sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Desertomycin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10814742#spectroscopic-data-of-desertomycin-a-nmr-mass-spec\]](https://www.benchchem.com/product/b10814742#spectroscopic-data-of-desertomycin-a-nmr-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com